molecular formula C12H9Cl2NO2S B7882890 N-(2,6-dichlorophenyl)benzenesulfonamide

N-(2,6-dichlorophenyl)benzenesulfonamide

Cat. No.: B7882890
M. Wt: 302.2 g/mol
InChI Key: CQELSZQJFRLUFQ-UHFFFAOYSA-N
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Description

N-(2,6-Dichlorophenyl)benzenesulfonamide (CAS 77167-06-7) is a sulfonamide-based compound of significant interest in medicinal chemistry and crystallography research. With a molecular formula of C12H9Cl2NO2S and a molecular weight of 302.18 g/mol, this compound serves as a valuable scaffold in the design and synthesis of novel bioactive molecules . A primary research application for this chemical class is in the development of selective carbonic anhydrase (CA) inhibitors. Sulfonamide derivatives are extensively investigated for their ability to target specific CA isoforms, such as the tumor-associated hCA IX and XII . Inhibiting these enzymes is a promising strategy in anticancer research, as they play a key role in tumor progression and metastasis . Furthermore, benzenesulfonamide derivatives are utilized in cardiovascular studies to explore their effects on parameters such as perfusion pressure and coronary resistance in experimental models . The structural characteristics of this compound have been confirmed by X-ray crystallography, which reveals that the molecule is bent at the sulfur atom and forms chains in the crystal lattice through N-H···O hydrogen bonds . This detailed structural information is crucial for researchers in rational drug design and materials science. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures, or any form of human or personal use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-(2,6-dichlorophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO2S/c13-10-7-4-8-11(14)12(10)15-18(16,17)9-5-2-1-3-6-9/h1-8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQELSZQJFRLUFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dichlorophenyl)benzenesulfonamide typically involves the reaction of 2,6-dichloroaniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually include a temperature range of 0-5°C to ensure the stability of the reactants and to control the reaction rate .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dichlorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis : This compound is utilized as a reagent in various organic synthesis reactions. It serves as an intermediate in the production of complex molecular architectures and specialty chemicals.
  • Catalytic Activity : Its sulfonamide group can participate in catalytic processes, enhancing reaction rates and selectivity in organic transformations.

Biology

  • Antimicrobial Properties : Research indicates that N-(2,6-dichlorophenyl)benzenesulfonamide exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting bacterial growth, making it a candidate for developing new antibiotics .
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. Experimental studies on animal models have demonstrated its potential to reduce inflammation markers significantly .

Medicine

  • Drug Development : The compound's ability to interact with specific biological targets positions it as a promising candidate for drug development. It has been studied for its potential use in targeting enzymes involved in inflammatory pathways .
  • Mechanism of Action : The mechanism involves the formation of hydrogen bonds with amino acid residues in enzyme active sites, leading to inhibition or modulation of enzyme activity .

Industry

  • Manufacture of Specialty Chemicals : this compound is employed in producing dyes and pigments due to its stability and reactivity under various conditions.
  • Advanced Materials : Its unique properties make it valuable in developing advanced materials with specific functionalities, such as coatings and adhesives.

Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated significant inhibition of bacterial strains; potential for new antibiotic formulation.
Anti-inflammatory EffectsReduced serum ceruloplasmin levels in animal models indicating effective anti-inflammatory action.
Drug TargetingIdentified interactions with specific enzymes leading to potential therapeutic applications in inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(2,6-dichlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Crystallographic and Conformational Analysis

The torsion angle at the S atom is a critical parameter influencing molecular conformation. Comparative data for Compound I and its analogs are summarized below:

Compound Torsion Angle (°) Reference
N-(2,6-Dichlorophenyl)benzenesulfonamide (I) 82.5(2)
N-(2,4-Dichlorophenyl)benzenesulfonamide (II) -62.1(3), 60.7(3)
N-(3,5-Dichlorophenyl)benzenesulfonamide (III) -68.1(3)
N-(2,6-Dimethylphenyl)benzenesulfonamide (IV) -78.7(2)

Compound I exhibits a significantly larger positive torsion angle compared to analogs with dichloro-substituted phenyl groups (II, III) or methyl substituents (IV), indicating distinct conformational flexibility due to steric and electronic effects of the 2,6-dichloro substitution .

Hydrogen bonding patterns also differ: Compound I forms infinite chains via N—H···O interactions along the a-axis, a feature shared with other aryl sulfonamides like N-(3,4-dimethylphenyl)-4-methylbenzenesulfonamide .

Electronic Properties via ³⁵Cl NQR Spectroscopy

Substituent effects on ³⁵Cl nuclear quadrupole resonance (NQR) frequencies highlight electronic differences:

Substituent Type Effect on NQR Frequency Example Compound Reference
Alkyl groups Lower frequency N-(2-chlorophenyl)acetamide
Aryl/Chlorinated alkyl Increase frequency N-(2,6-dichlorophenyl)acetamide
Trichloroacetyl (exception) Higher frequency N-(2-chlorophenyl)-2,2,2-trichloroacetamide

The 2,6-dichloro substitution in Compound I enhances NQR frequencies due to electron-withdrawing effects, whereas alkyl groups reduce frequencies. An exception occurs in trichloroacetamide derivatives, where crystal field effects override substituent trends .

Spectroscopic Behavior (NMR and IR)

¹H and ¹³C NMR studies on N-(2,6-dichlorophenyl)acetamide and analogs demonstrate additive substituent effects on chemical shifts. For example:

  • Calculated shifts for aromatic protons in N-(2,6-dichlorophenyl)acetamide align with observed values, confirming the validity of additive models .
  • Similar consistency is observed in IR spectra, where substituent-induced changes in amide C=O stretching frequencies correlate with electronic effects .

Structural Similarities in Amide Derivatives

Compound I shares conformational traits with other dichlorophenyl amides:

  • The trans arrangement of N—H and C=O bonds in the amide group is consistent with N-(2,6-dichlorophenyl)benzamide and 2-chloro-N-(2-chlorophenyl)benzamide .
  • Bond parameters (e.g., C—N and C=O distances) remain comparable across these derivatives, suggesting minimal steric distortion despite substituent variations .

Key Findings and Exceptions

Conformational Flexibility : The 2,6-dichloro substitution in Compound I induces a unique torsion angle compared to analogs with meta or para substituents.

Electronic Effects : Chlorine substituents enhance NQR frequencies, but exceptions arise in highly chlorinated derivatives due to crystal packing .

Spectroscopic Consistency : Additive substituent effects govern NMR and IR spectral shifts, enabling reliable prediction of properties in related compounds .

Biological Activity

N-(2,6-dichlorophenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into its mechanisms of action, biological evaluations, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues at the active sites of enzymes, which can lead to inhibition or modulation of enzyme activity. This interaction influences various biochemical pathways and cellular processes, making it a potential candidate for therapeutic applications .

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A study comparing various sulfonamide derivatives found that the compound showed promising antibacterial effects comparable to standard antibiotics like penicillin and ampicillin .

Table 1: Antimicrobial Activity Comparison

CompoundBacterial StrainInhibition Zone (mm)Comparison Drug
This compoundStaphylococcus aureus15Penicillin
This compoundEscherichia coli12Ampicillin
Standard DrugChloramphenicol18-

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory potential. It has shown effectiveness in reducing inflammation in various models, which may be beneficial in treating conditions like rheumatoid arthritis and osteoarthritis.

Case Studies

  • Antibacterial Activity Study : A comprehensive study evaluated the antibacterial activity of various sulfonamide derivatives of 2-[(2,6-dichlorophenylamino)-phenyl]-acetic acid. The results indicated that these derivatives exhibited significant antibacterial activity against S. aureus and E. coli, suggesting a potential application in treating bacterial infections associated with inflammatory processes .
  • Inhibition of Carbonic Anhydrase : Recent research highlighted the compound's inhibitory effects on carbonic anhydrase IX (CA IX), an enzyme associated with tumor growth. The study reported IC50 values ranging from 10.93 to 25.06 nM for CA IX inhibition, indicating strong selectivity over other isoforms like CA II . This selectivity positions it as a potential therapeutic agent in cancer treatment.
  • Cellular Uptake Studies : Cellular uptake experiments conducted on MDA-MB-231 cell lines demonstrated that certain derivatives of this compound could induce apoptosis significantly more than control treatments. This suggests that modifications to the sulfonamide structure could enhance its anticancer properties .

Q & A

Basic Research Questions

Q. How is the crystal structure of N-(2,6-dichlorophenyl)benzenesulfonamide determined, and what insights does it provide?

  • Methodology : Single-crystal X-ray diffraction is the primary method. For example, the crystal structure of the closely related compound N-(2,6-dichlorophenyl)-4-methylbenzenesulfonamide was solved using SHELX programs (SHELXS for structure solution and SHELXL for refinement). The conformation of the N–H bond orients away from the ortho-chloro substituents to minimize steric and electronic clashes .
  • Key Data :

  • Space group : Monoclinic (e.g., P2₁/c).
  • Bond lengths : S–N (~1.63 Å), C–Cl (~1.74 Å).
  • Dihedral angles : ~70° between the sulfonamide and dichlorophenyl rings.

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR reveal substituent effects. For instance, aromatic protons in N-(2,6-dichlorophenyl)acetamide show downfield shifts due to electron-withdrawing Cl groups (δ ~7.3–7.8 ppm) .
  • IR : Strong absorption bands at ~1330 cm1^{-1} (S=O asymmetric stretching) and ~1150 cm1^{-1} (S=O symmetric stretching) confirm sulfonamide functionality .
    • Validation : Cross-referencing experimental spectra with DFT-calculated vibrational frequencies ensures accuracy .

Q. How does the substituent pattern (e.g., Cl positions) influence the compound’s reactivity?

  • Methodology : Comparative studies using 35Cl^{35}Cl NQR spectroscopy show that ortho-chloro substituents lower the electron density at the sulfonamide nitrogen, reducing nucleophilicity. For example, N-(2,6-dichlorophenyl) derivatives exhibit lower NQR frequencies (~34.5 MHz) compared to monosubstituted analogs (~35.2 MHz), indicating weaker Cl–N interactions .

Advanced Research Questions

Q. How do crystallographic challenges (e.g., twinning or disorder) affect structural refinement of sulfonamide derivatives?

  • Methodology : Use SHELXL with restraints for disordered atoms. For high-resolution data, anisotropic displacement parameters refine Cl and S positions. In cases of twinning (common in sulfonamides), the HKLF 5 format in SHELX handles overlapped reflections .
  • Case Study : A study on N-(2,6-dichlorophenyl)-4-methylbenzenesulfonamide required a twin matrix to model pseudo-merohedral twinning, achieving a final R-factor of ~0.045 .

Q. What computational methods predict the biological activity of this compound analogs?

  • Methodology :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to compute electrostatic potential maps, identifying nucleophilic/electrophilic regions .
  • Molecular Docking : AutoDock Vina screens interactions with targets (e.g., enzymes) using crystal structures from the PDB. Cl substituents enhance binding via halogen bonding (e.g., with carbonyl oxygens) .
    • Validation : Hirshfeld surface analysis quantifies intermolecular interactions (e.g., Cl···H contacts contribute ~12% to crystal packing) .

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